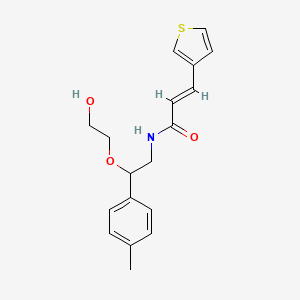

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide

Description

This compound features a cinnamic amide backbone with a thiophen-3-yl group at the α-position and a substituted ethylamine moiety at the β-position. The ethyl group is modified with a 2-hydroxyethoxy chain and a para-tolyl (p-tolyl) aromatic ring. Its structural uniqueness lies in the combination of hydrophilic (hydroxyethoxy) and lipophilic (p-tolyl, thiophene) groups, which may influence solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name |

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-2-5-16(6-3-14)17(22-10-9-20)12-19-18(21)7-4-15-8-11-23-13-15/h2-8,11,13,17,20H,9-10,12H2,1H3,(H,19,21)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUIOOQPALFOML-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CSC=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CSC=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, p-tolyl ethylamine, and ethylene glycol.

Formation of Intermediate: The first step involves the reaction of p-tolyl ethylamine with ethylene glycol to form the intermediate 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.

Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or sulfuric acid.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Amide Linkages and Substitutions

Thiophene-Containing Acrylamides

- FH321 (): Structure: (S,E)-N-(2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide. Comparison: Shares the thiophen-3-yl acrylamide core but replaces the hydroxyethoxy-p-tolyl group with a dimethylamino-propyl-hydroxyphenyl chain. Implications: The dimethylamino group may enhance blood-brain barrier penetration, while the hydroxyphenyl group could increase antioxidant activity .

- 3a (): Structure: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide. Comparison: Substitutes the acrylamide with a benzamide and introduces a piperazine-cyanophenyl moiety.

Hydroxyethoxy and Aromatic Substitutions

- Compound 15 (): Structure: (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide. Comparison: Replaces p-tolyl with hydroxyphenyl and lacks the thiophene ring.

-

- Structure: (E)-3-(4-(2-Hydroxyethoxy)phenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide.

- Comparison: Features a hydroxyethoxy-phenyl group and an indole-ethyl chain instead of p-tolyl.

- Implications: The indole group may confer serotonin receptor affinity, while the hydroxyethoxy-phenyl improves aqueous solubility .

Pharmacological and Physicochemical Properties

Key Data Table

*Predicted using QikProp.

Critical Observations

Lipophilicity : The target compound’s p-tolyl group increases LogP compared to hydroxyphenyl analogs, suggesting better membrane permeability but lower solubility .

Bioactivity : Thiophene-containing analogs (e.g., FH321) show strong receptor-specific activity (e.g., μ-opioid), while hydroxyethoxy-phenyl derivatives (e.g., 6d) target prostaglandin EP2 receptors .

Anti-inflammatory Potential: Compounds with methoxy/hydroxy groups () exhibit anti-inflammatory effects, suggesting the target compound’s hydroxyethoxy group may confer similar activity .

Biological Activity

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on recent research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide, with the molecular formula . Its structure incorporates a thiophene ring, which is known for contributing to various biological activities, and a hydroxyethoxy group that may enhance solubility and bioavailability.

Research indicates that this compound may interact with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It has been studied for its potential antinociceptive (pain-relieving) properties, which are believed to be mediated through:

- Modulation of nAChRs : The compound acts as a positive allosteric modulator of α7 nAChRs, enhancing their activity and potentially leading to analgesic effects .

- Calcium Channel Interaction : It may inhibit voltage-gated N-type calcium channels (CaV2.2), which are crucial in pain signaling pathways .

Biological Activity Studies

Recent studies have characterized the pharmacological effects of this compound using various animal models. Notably:

- Antinociceptive Activity : In a mouse model of oxaliplatin-induced neuropathic pain, the compound demonstrated significant pain relief compared to controls. The study employed electrophysiological techniques to confirm its action on nAChRs and calcium channels .

- Behavioral Assessments : The effects on locomotion and exploratory behavior were evaluated using the hole-board test, indicating that the compound does not adversely affect general activity levels while providing analgesic benefits .

Comparative Analysis

To better understand the unique properties of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| DM497 | Thiophen derivative | Positive allosteric modulator of α7 nAChR; antinociceptive effects |

| PAM-2 | Furan derivative | Known analgesic properties; acts on α7 nAChR |

| DM490 | Furan derivative | Similar mechanism; evaluated for pain relief |

This comparison highlights the distinct role of the thiophene group in enhancing biological activity compared to other structural analogs.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Pain Relief : A study published in 2023 assessed the efficacy of DM497 (the active form related to this compound) in alleviating chemotherapy-induced neuropathic pain. Results indicated a significant reduction in pain scores when administered at specific dosages .

- Mechanistic Insights : Another study focused on the electrophysiological characterization of its interaction with nAChRs, providing insights into how structural modifications influence receptor binding and activity .

Q & A

Q. How do conflicting reports on cytotoxicity (e.g., HeLa vs. HEK293 cells) inform therapeutic potential?

- Methodological Answer : Cell-type-specific toxicity (e.g., mitochondrial membrane disruption in cancer cells) is assessed via MTT assays and Annexin V/PI staining. Compare selectivity indices (IC₅₀ normal cells/IC₅₀ cancer cells). Genotoxicity (Comet assay) and hepatotoxicity (ALT/AST release in HepG2 cells) further refine safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.